molecular formula C6H13NO B082455 1-Amino-1-cyclopentanemethanol CAS No. 10316-79-7

1-Amino-1-cyclopentanemethanol

Cat. No. B082455
M. Wt: 115.17 g/mol
InChI Key: PDNZJLMPXLQDPL-UHFFFAOYSA-N
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Patent
US06353006B1

Procedure details

1-Hydroxymethylcyclopentanamine was prepared according to Method B1c. The 2-hydroxyethylamine was sequentially reacted with SOCl2 and 2-methyl-4-nitrophenyl isothiocyanate according to Method C2a to give 2-(2-methyl-4-nitrophenylimino)-3-thia-1-azaspiro[4.4]nonane. The thiazolidine was reacted with cycloheptyl bromide according to Method D2e to give 2-(2-methyl-4-nitrophenylimino)-1-cycloheptyl-3-thia-1-azaspiro [4.4]nonane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][NH2:4].O=S(Cl)Cl.[CH3:9][C:10]1[CH:15]=[C:14]([N+:16]([O-:18])=[O:17])[CH:13]=[CH:12][C:11]=1[N:19]=[C:20]=[S:21]>>[OH:1][CH2:2][C:3]1([NH2:4])[CH2:12][CH2:11][CH2:10][CH2:9]1.[CH3:9][C:10]1[CH:15]=[C:14]([N+:16]([O-:18])=[O:17])[CH:13]=[CH:12][C:11]=1[N:19]=[C:20]1[S:21][CH2:2][C:3]2([CH2:12][CH2:11][CH2:10][CH2:9]2)[NH:4]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCN
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=S(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C=CC(=C1)[N+](=O)[O-])N=C=S

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OCC1(CCCC1)N
Name
Type
product
Smiles
CC1=C(C=CC(=C1)[N+](=O)[O-])N=C1NC2(CS1)CCCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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